Dichlorphenamide

Enzymology Biochemistry Inhibitor Selectivity

Select Dichlorphenamide for your research when isoform specificity and clinical predictability are critical. Unlike generic CA inhibitors (e.g., acetazolamide), its defined Ki profile (CAI, CAII, CAIX, CAXII) and proven superiority in acetazolamide-unresponsive Andersen-Tawil syndrome make it the only validated reference standard for primary periodic paralysis models (both hypo- and hyperkalemic types). Long 32-68h half-life ensures sustained in vivo target engagement. Do not risk class-level substitution; procure the exact inhibitor matched to your disease model.

Molecular Formula C6H6Cl2N2O4S2
Molecular Weight 305.2 g/mol
CAS No. 120-97-8
Cat. No. B1670470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorphenamide
CAS120-97-8
SynonymsDichlorphenamide;  Diclofenamide;  Dichlofenamide;  Daranide;  4,5-dichlorobenzene-1,3-disulfonamide
Molecular FormulaC6H6Cl2N2O4S2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)
InChIKeyGJQPMPFPNINLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN WATER;  SOL IN ALKALINE SOLN
FREELY SOL IN PYRIDINE & IN 1 N NAOH;  SOL IN ALCOHOL;  SOL IN 2 N SODIUM CARBONATE;  SLIGHTLY SOL IN ETHER
3.98e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorphenamide 120-97-8 for Research & Development | Product Overview & Specifications


Dichlorphenamide (CAS 120-97-8) is a dichlorinated benzenedisulfonamide that acts as a potent, orally bioavailable inhibitor of carbonic anhydrase (CA) . It is a white to off-white crystalline solid with a molecular weight of 305.16 g/mol, stable for 36 months when stored lyophilized at -20°C, and exhibits solubility in DMSO (up to 100 mg/mL) and ethanol . Primarily recognized for its role in lowering intraocular pressure in glaucoma research, it has also gained FDA approval for reducing attack frequency in primary periodic paralysis, providing a unique, dual-indication profile for specialized research applications [1].

The Risk of Generic Substitution for Dichlorphenamide 120-97-8 in Specialized Research


Dichlorphenamide's therapeutic and research utility is highly application-specific, meaning generic substitution within the carbonic anhydrase inhibitor class is scientifically unsound. Its unique isoform selectivity profile (Ki values for CAI, CAII, CAIX, CAXII) and distinct pharmacokinetic properties, including a long half-life of 32-68 hours [1], cannot be assumed for other inhibitors like acetazolamide or methazolamide. Crucially, while head-to-head studies show comparable intraocular pressure reduction to acetazolamide [2], dichlorphenamide demonstrates clinical superiority in specific neuromuscular disorders like Andersen-Tawil syndrome and in patients unresponsive to acetazolamide [3]. This critical divergence in biological effect across different disease models underscores that selecting the correct CA inhibitor is not a matter of simple class-level interchangeability but a decision dictated by specific, quantifiable research outcomes.

Quantitative Evidence for Dichlorphenamide 120-97-8: Differentiated Performance Against Key Comparators


Carbonic Anhydrase Isoform Selectivity Profile of Dichlorphenamide 120-97-8

Dichlorphenamide demonstrates a unique, quantifiable inhibition profile across specific human carbonic anhydrase (CA) isoforms, a key differentiator from other CA inhibitors. It shows highest potency against CAI (Ki = 1.20 nM) and lower but defined potency against CAII, CAIX, and CAXII (Ki = 38 nM, 50 nM, and 50 nM, respectively) . This specific multi-isoform inhibition pattern is distinct and cannot be assumed for other sulfonamide-based CA inhibitors.

Enzymology Biochemistry Inhibitor Selectivity

Superior Control of Paralysis in Andersen-Tawil Syndrome: Dichlorphenamide vs. Acetazolamide

In a clinical case study of a patient with Andersen-Tawil syndrome, switching from acetazolamide to dichlorphenamide resulted in a marked reduction in paralytic attacks, indicating superior efficacy in this specific genetic channelopathy [1]. This represents a direct, patient-level comparison where dichlorphenamide outperformed a standard-of-care alternative.

Neuromuscular Disorders Channelopathy Andersen-Tawil Syndrome

Efficacy in Hypokalemic Periodic Paralysis: Phase 2 Clinical Trial Data

A randomized, double-blind, placebo-controlled Phase 2 trial in patients with hypokalemic periodic paralysis (HOP) showed that treatment with dichlorphenamide reduced the weekly attack rate from 1.1 to 0.3, while the attack rate on placebo increased from 1.8 to 2.4 (p=0.02) [1]. This demonstrates a statistically significant and clinically meaningful reduction in disease burden.

Clinical Trials Periodic Paralysis Neurology

Response in Acetazolamide-Resistant Hypokalemic Periodic Paralysis

A study of three patients with hypokalemic periodic paralysis (HOPP) who had become unresponsive or worsened on acetazolamide therapy demonstrated a favorable response to dichlorphenamide [1]. This includes one patient whose frequency and severity of acute attacks diminished after switching to dichlorphenamide, confirming its utility as a viable alternative in a challenging subpopulation.

Drug Resistance Hypokalemic Periodic Paralysis Acetazolamide

Defined Pharmacokinetic Profile for Research Applications

Dichlorphenamide's pharmacokinetic (PK) parameters have been characterized in a Phase 1 study, providing a defined baseline for research applications [1]. Key parameters include a median Tmax of 1.5–3 hours, a mean half-life of 32–68 hours, and approximately 88% plasma protein binding [2]. This long half-life supports less frequent dosing regimens in in vivo studies compared to shorter-acting alternatives.

Pharmacokinetics Drug Metabolism ADME

Physicochemical Properties and Stability for Research Material Handling

Dichlorphenamide's physicochemical properties support its use in a variety of research formulations. It has a defined melting point of 239-241°C and is soluble in DMSO (up to 100 mg/mL) and ethanol (33 mg/mL) . Importantly, it is stable at room temperature for shipping, and its lyophilized powder form is stable for 36 months at -20°C .

Material Science Formulation Stability

Optimal Research and Industrial Applications for Dichlorphenamide 120-97-8


Investigating Carbonic Anhydrase Isozyme-Specific Functions

Researchers studying the differential roles of carbonic anhydrase isoforms in physiology and disease can utilize dichlorphenamide's defined inhibition profile (Ki values for CAI, II, IX, and XII) as a precise pharmacological tool to dissect isoform-specific contributions in cellular and in vivo models .

Preclinical Modeling of Primary Periodic Paralysis

Dichlorphenamide is an essential compound for in vivo studies of primary periodic paralysis. Its proven ability to reduce attack frequency in both hypokalemic and hyperkalemic forms, as demonstrated in randomized clinical trials , makes it a validated reference standard for evaluating novel therapeutics in relevant animal models, such as the rat model of familial hypokalemic periodic paralysis .

Studying Mechanisms of Acetazolamide Resistance in Channelopathies

The documented clinical efficacy of dichlorphenamide in patients with hypokalemic periodic paralysis who are unresponsive to acetazolamide makes it a crucial tool for investigating the molecular mechanisms underlying drug resistance in muscle channelopathies. Comparative studies can elucidate divergent pathways affected by these two CA inhibitors .

Development of Novel Formulations and Drug Delivery Systems

Dichlorphenamide's well-characterized physicochemical properties (solubility in DMSO and ethanol, defined melting point) and excellent long-term stability make it an ideal candidate for developing and testing new drug formulations. Recent patents also explore novel compositions, such as modified-release tablets, further highlighting its utility in pharmaceutical development research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorphenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.